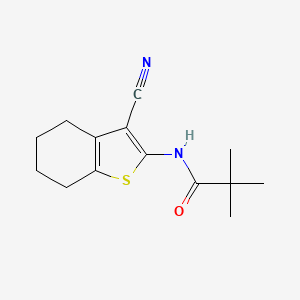
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Direct Transformation in Cyanation Process
The compound plays a role in the cyanation of heteroarenes, a process described by Ding & Jiao (2011). They utilized N,N-dimethylformamide for the direct cyanation of indoles and benzofurans, showcasing an alternative method for aryl nitriles preparation. This method is specifically applicable to indoles and benzofurans (Ding & Jiao, 2011).
Photochromic Systems and Long-Wavelength Sensitivity
Uchida, Nakamura, & Irie (1992) synthesized cyano- and halogen-substituted derivatives, including the compound , for developing compounds sensitive at longer wavelengths. These derivatives showed promise in photochromic systems, with the cyano-substituted compounds demonstrating significant absorption maxima shifts (Uchida, Nakamura, & Irie, 1992).
Enhanced Electron Affinity in Polymer Electronics
Casey et al. (2015) report the synthesis of novel acceptor units, including the compound , for use in conjugated polymers. They found these units to significantly increase electron affinity, resulting in enhanced charge transport and altered optical properties in polymer electronics (Casey et al., 2015).
Herbicidal Activity
Viste, Cirovetti, & Horrom (1970) identified the compound as part of a group of benzamides with herbicidal activity, particularly effective against annual and perennial grasses. This highlights its potential utility in agriculture and turf management (Viste, Cirovetti, & Horrom, 1970).
Synthesis of Pyrimidoquinoline Derivatives
Elkholy & Morsy (2006) explored the reactivity of a compound including the cyano group, such as the one , for synthesizing tetrahydropyrimidoquinoline derivatives. These derivatives have notable antimicrobial activity, showcasing the compound's potential in pharmaceutical applications (Elkholy & Morsy, 2006).
Immunomodulating Activity
Doria et al. (1991) synthesized a series of cyano-propanamides, including compounds similar to the one , showing significant immunomodulating activity. This highlights its potential in enhancing host-mediated antibacterial defenses and preventing diseases like arthritis (Doria et al., 1991).
Luminescent Properties for White Light Emission
Lu et al. (2017) investigated benzothiazole derivatives, similar to the compound , for their luminescent properties. These compounds, when doped into a polymer matrix, can emit white light, making them potential candidates for white-light emitting devices (Lu et al., 2017).
Corrosion Inhibition in Steel
Hu et al. (2016) synthesized benzothiazole derivatives, including compounds analogous to the one , to study their corrosion inhibiting effects against steel in acidic solutions. These derivatives offered high inhibition efficiencies, indicating their potential as corrosion inhibitors (Hu et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide are the Mitogen-activated protein kinase 10 (JNK3) and JNK2 . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling processes .
Mode of Action
The compound interacts with its targets (JNK3 and JNK2) by inhibiting their activity . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This unique binding mode disrupts the kinase’s normal function, leading to changes in cellular signaling .
Biochemical Pathways
The inhibition of JNK3 and JNK2 affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cellular context. Generally, inhibition of JNK3 and JNK2 can alter cell signaling, potentially affecting cell growth, differentiation, and survival . .
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)13(17)16-12-10(8-15)9-6-4-5-7-11(9)18-12/h4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENMJDIHMOPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-amino-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2894293.png)
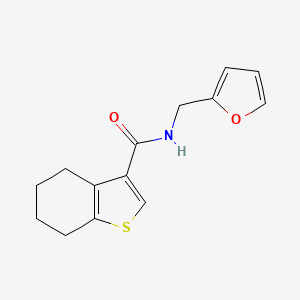


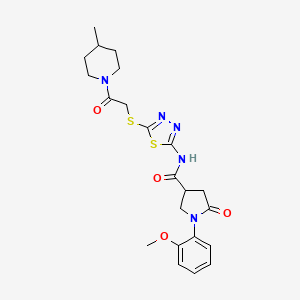
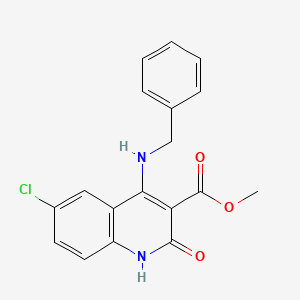

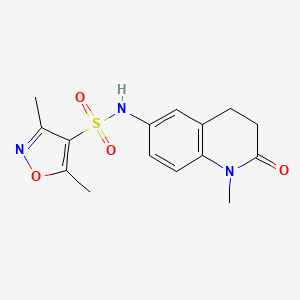
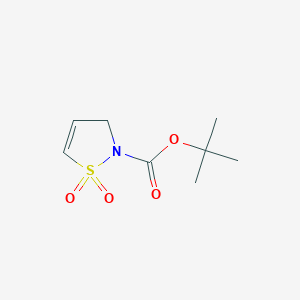
![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)
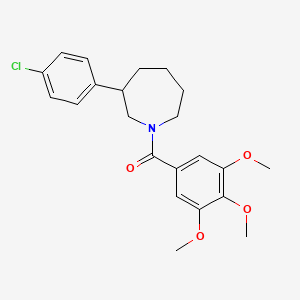
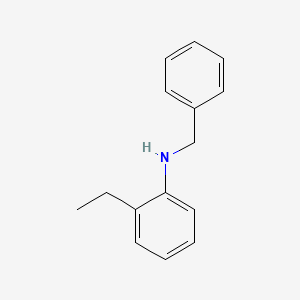
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2894311.png)
